molecular formula C17H18FN3O4S B5912796 1-(benzenesulfonyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

1-(benzenesulfonyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

Cat. No.: B5912796
M. Wt: 379.4 g/mol
InChI Key: RHHYEMZKZPTFFZ-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine typically involves the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Sulfonylation: Introduction of a sulfonyl group to the piperazine ring.

Industrial Production Methods

Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the manufacturer’s proprietary processes.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

1-(benzenesulfonyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzenesulfonyl)-4-(4-nitrophenyl)piperazine
  • 1-(benzenesulfonyl)-4-(2-fluorophenyl)piperazine
  • 1-(benzenesulfonyl)-4-(5-methyl-4-nitrophenyl)piperazine

Uniqueness

1-(benzenesulfonyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c1-13-11-17(15(18)12-16(13)21(22)23)19-7-9-20(10-8-19)26(24,25)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHYEMZKZPTFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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